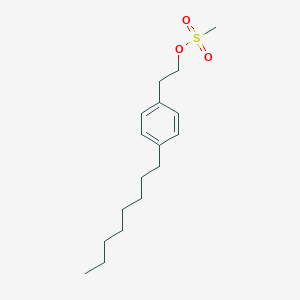

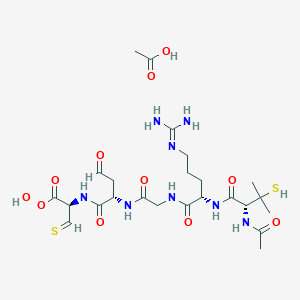

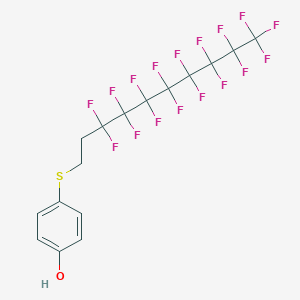

![molecular formula C19H28O3 B122463 (3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 63518-24-1](/img/structure/B122463.png)

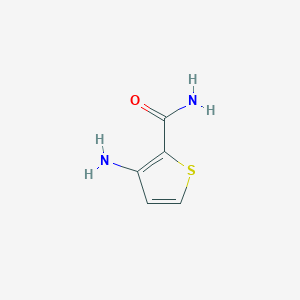

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of 3beta-sterol, a cholestanoid, a C27-steroid, and a 3beta-hydroxy-Delta(5)-steroid . It plays a role as a human metabolite, a mouse metabolite, a Daphnia galeata metabolite, and an algal metabolite .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 17α-hydroxyprogesterone (17α-hydroxypregn-4-ene-3,20-dione) has been used as a starting material. The 3-keto group is converted to an enol ether using ethanol and formic acid triethyl ester, followed by halogenation at the 6-position with carbon tetrabromide. The 3-keto group is then restored, and the 17-hydroxy group is acetylated .Molecular Structure Analysis

The molecular formula of the compound is C27H44O . It has a molecular weight of 384.638 Da and a mono-isotopic mass of 384.339203 Da . The compound has 9 defined stereocenters .Scientific Research Applications

Crystal Structure and Conformation

The compound exhibits a complex steroidal structure, with fused four-ring systems often adopting chair, half-chair, or envelope conformations. For instance, in one study, the crystal structure of a derivative showed rings A and C in chair conformations and rings B and D in half-chair and envelope conformations, respectively (Zhou et al., 2015). This unique arrangement facilitates weak intermolecular interactions, linking molecules into distinct layers or chains in the crystal lattice, as observed in different steroidal compounds (Ketuly et al., 2010).

Cryosynthesis and Nanoparticle Formation

The cryosynthesis technique has been applied to create nanoparticles of similar compounds, significantly reducing particle size without altering the molecular structure. This process enhances specific properties like reduced cytotoxicity, potentially broadening the compound's applicability in medical and material sciences (Морозов et al., 2015).

Antimicrobial and Anticancer Activities

Derivatives of similar steroidal compounds have demonstrated promising biological activities. For instance, triorganotin(IV) derivatives showed significant antifungal and anticancer activities against certain strains and cell lines, highlighting the potential for these compounds in therapeutic applications (Shaheen et al., 2014).

properties

IUPAC Name |

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h4,11-13,15,17,20,22H,3,5-10H2,1-2H3/t11-,12-,13-,15-,17+,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOFTYQPDOWJT-DZPFYSMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.